N-[3-(benzyloxy)pyridin-2-yl]benzenesulfonamide
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Overview
Description
N-[3-(benzyloxy)pyridin-2-yl]benzenesulfonamide is an organic compound with the molecular formula C18H16N2O3S. It is a sulfonamide derivative that features a benzyloxy group attached to a pyridine ring, which is further connected to a benzenesulfonamide moiety.
Mechanism of Action
Target of Action
N-[3-(benzyloxy)pyridin-2-yl]benzenesulfonamide, also known as N-(3-phenylmethoxypyridin-2-yl)benzenesulfonamide or (3-(PHENYLMETHOXY)(2-PYRIDYL))(PHENYLSULFONYL)AMINE, has been shown to bind to a proton receptor . This receptor may be localized in the blood-brain barrier .
Mode of Action
It is known that it interacts with its target, the proton receptor, and this interaction could potentially influence the function of the receptor .
Biochemical Pathways
Given its interaction with a proton receptor localized in the blood-brain barrier , it is plausible that it could influence pathways related to brain function and neural signaling.
Pharmacokinetics
Safety data suggests that it may have potential risks associated with acute toxicity, both through inhalation and oral intake . It is also indicated that it may cause skin and eye irritation . These factors could potentially impact its bioavailability and overall pharmacokinetics.
Result of Action
The compound has been shown to have analgesic properties in animal pain models . This suggests that it could potentially alleviate pain symptoms, possibly through its interaction with the proton receptor in the blood-brain barrier .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound should be stored in a dry place and in a closed container . It is also advised to avoid breathing its dust/fume/gas/mist/vapours/spray and to use it only outdoors or in a well-ventilated area . These precautions suggest that the compound’s stability and efficacy could be affected by environmental conditions such as humidity, temperature, and exposure to air.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(benzyloxy)pyridin-2-yl]benzenesulfonamide typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Toluene or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[3-(benzyloxy)pyridin-2-yl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Benzaldehyde derivatives
Reduction: Amines
Substitution: Alkylated or acylated sulfonamides
Scientific Research Applications
N-[3-(benzyloxy)pyridin-2-yl]benzenesulfonamide has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- N-(3-phenylmethoxypyridin-2-yl)benzenesulfonamide
- N-(tert-butyl)-4-[5-(pyridin-2-ylamino)quinolin-3-yl]benzenesulfonamide
- N~3~- [3-(1H-indol-6-yl)benzyl]pyridine-2,3-diamine
Uniqueness
N-[3-(benzyloxy)pyridin-2-yl]benzenesulfonamide is unique due to its specific structural features, such as the benzyloxy group attached to the pyridine ring. This structural motif imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
N-(3-phenylmethoxypyridin-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c21-24(22,16-10-5-2-6-11-16)20-18-17(12-7-13-19-18)23-14-15-8-3-1-4-9-15/h1-13H,14H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHHMMLJGNLVNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)NS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
877459-36-4 |
Source
|
Record name | N-[3-(benzyloxy)pyridin-2-yl]benzenesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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